molecular formula C5H3Cl2NO2S B041607 2-Chloropyridine-5-sulfonyl chloride CAS No. 6684-39-5

2-Chloropyridine-5-sulfonyl chloride

Cat. No. B041607
Key on ui cas rn: 6684-39-5
M. Wt: 212.05 g/mol
InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N
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Patent
US07939532B2

Procedure details

Sodium nitrite (3.45 g, 0.05 mol) was added portion wise to a stirred solution of 6-chloro-pyridin-3-ylamine (6.4 g, 0.05 mol) in acetic acid (56 ml) and HCl (conc) (9.92 ml) while maintaining the temperature below 15° C. This solution was then added drop wise to a stirred solution of sulfur dioxide (17.2 g, 0.27 mol), copper (II) chloride (1.85 g, 0.011 mol) and water (2.2 ml) in acetic acid (37 ml) at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice water and stirred for a further 15 min. The resultant precipitate was collected by filtration, washed with water and dried overnight in a vacuum oven to give 6-chloro-pyridine-3-sulfonyl chloride (6.41 g, 60.5% yield); (400 MHz; d6-DMSO) 8.54 (1H, d), 7.96 (1H, dd), 7.50 (1H, d).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.92 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
Quantity
1.85 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Cl:5][C:6]1[N:11]=[CH:10][C:9](N)=[CH:8][CH:7]=1.[S:13](=[O:15])=[O:14].O.[ClH:17]>C(O)(=O)C.[Cu](Cl)Cl>[Cl:5][C:6]1[N:11]=[CH:10][C:9]([S:13]([Cl:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Name
Quantity
9.92 mL
Type
reactant
Smiles
Cl
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
O
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.85 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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